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molecular formula C8H12N2O2S B1592310 N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine CAS No. 73097-51-5

N1-Methyl-4-(methylsulfonyl)benzene-1,2-diamine

Cat. No. B1592310
M. Wt: 200.26 g/mol
InChI Key: WTWORNJUTFFPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759535B2

Procedure details

4-Methanesulfonyl-N1-methyl-benzene-1,2-diamine (76 mg) was prepared by following General Procedure B starting from (4-methanesulfonyl-2-nitro-phenyl)-methyl-amine (115 mg) and Pd/C (10% by weight, 10 mg). The crude product was used in the next step without further purification.
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH3:12])=[C:7]([N+:13]([O-])=O)[CH:6]=1)(=[O:4])=[O:3]>[Pd]>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([NH2:13])[C:8]([NH:11][CH3:12])=[CH:9][CH:10]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
115 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=CC1)NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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